Erlotinib D6 HCl
Erlotinib D6 HCl
Erlotinib-d6 (hydrochloride) contains six deuterium atoms located on the methoxy group. It is intended for use as an internal standard for the quantification of erlotinib by GC- or LC-MS. Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 µM). This inhibits tumor growth in human head and neck carcinoma (HN5) tumor xenografts in mice with an ED50 value of 9 mg/kg. Erlotinib also suppresses cyclin-dependent kinase 2 (Cdk2) activity in breast cancer cells (IC50 = 4.6 µM) and JAK2 mutant JAK2V617F (IC50 = 5 µM), which is associated with polycythemia vera, idiopathic myelofibrosis, and essential thrombocythemia. Formulations containing erlotinib are used to treat certain forms of cancer, including non-small cell lung cancer.
Source: Synthetic
Isotope labelled Erlotinib. Erlotinib is a tyrosine kinase inhibitor which acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity.
Source: Synthetic
Isotope labelled Erlotinib. Erlotinib is a tyrosine kinase inhibitor which acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity.
Brand Name:
Vulcanchem
CAS No.:
1189953-78-3
VCID:
VC0196403
InChI:
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3;
SMILES:
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl
Molecular Formula:
C22H17N3O4D6.HCl
Molecular Weight:
435.90
Erlotinib D6 HCl
CAS No.: 1189953-78-3
VCID: VC0196403
Molecular Formula: C22H17N3O4D6.HCl
Molecular Weight: 435.90
Purity: 98% HPLC
* For research use only. Not for human or veterinary use.

Description | Erlotinib-d6 (hydrochloride) contains six deuterium atoms located on the methoxy group. It is intended for use as an internal standard for the quantification of erlotinib by GC- or LC-MS. Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 µM). This inhibits tumor growth in human head and neck carcinoma (HN5) tumor xenografts in mice with an ED50 value of 9 mg/kg. Erlotinib also suppresses cyclin-dependent kinase 2 (Cdk2) activity in breast cancer cells (IC50 = 4.6 µM) and JAK2 mutant JAK2V617F (IC50 = 5 µM), which is associated with polycythemia vera, idiopathic myelofibrosis, and essential thrombocythemia. Formulations containing erlotinib are used to treat certain forms of cancer, including non-small cell lung cancer. Source: Synthetic Isotope labelled Erlotinib. Erlotinib is a tyrosine kinase inhibitor which acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity. |
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CAS No. | 1189953-78-3 |
Product Name | Erlotinib D6 HCl |
Molecular Formula | C22H17N3O4D6.HCl |
Molecular Weight | 435.90 |
IUPAC Name | N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |
SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
Appearance | Off-White Solid |
Melting Point | 207-210 °C |
Purity | 98% HPLC |
Quantity | Milligrams-Grams |
Related CAS | 183319-69-9 (unlabelled) |
Synonyms | N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy-d3)-4-quinazolinamine Hydrochloride |
Tag | Erlotinib |
PubChem Compound | 46781490 |
Last Modified | Aug 15 2023 |
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